molecular formula C23H24O2 B1665076 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid CAS No. 104561-41-3

4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid

Cat. No. B1665076
M. Wt: 332.4 g/mol
InChI Key: OQVLOWLEEHYBJH-UHFFFAOYSA-N
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Description

This compound, also known as TTNPB or Arotinoid acid, is a synthetic stilbene analog of retinoic acid . It is a selective and highly potent retinoic acid analog with affinity for retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors . It produces ligand-activated transcription of genes that possess retinoic acid responsive elements .


Molecular Structure Analysis

The empirical formula of this compound is C24H28O2 . The molecular weight is 348.48 .


Physical And Chemical Properties Analysis

This compound is soluble in ethanol at 10 mM, in DMSO at 25 mM, and in a mixture of chloroform and methanol at 9.80-10.20 mg/mL . It forms a clear, colorless to light yellow solution when dissolved . The compound should be stored at -20°C .

Scientific Research Applications

Biological Activity and Structural Modifications

4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid and its analogues have been extensively studied for their biological activity, particularly in the context of retinoid biological activities. Dawson et al. (1989) synthesized a series of conformationally restricted analogues and screened them for retinoid biological activity. They found that certain geometric constraints are critical for high biological activity, as imposed by the retinoid receptor (Dawson et al., 1989).

Structure-Activity Relationships

Kagechika et al. (1989) explored the structure-activity relationships of chalcone-4-carboxylic acids, which are retinoidal benzoic acids. They demonstrated that the activity of these compounds increased with the substitution of bulky alkyl groups. Notably, certain compounds in this series showed significantly higher activity than retinoic acid (Kagechika et al., 1989).

Teratogenic Activity

Flanagan et al. (1987) studied the teratogenic activity of benzoic acid derivatives of retinoic acid, also known as arotinoids. These synthetic retinoids were found to have more favorable therapeutic ratios compared to all-trans-retinoic acid in cancer chemoprevention. The study highlighted significant increases in the numbers of litters containing malformed offspring when treated with various retinoids (Flanagan et al., 1987).

Retinoid X Receptor (RXR) Selective Agonists

Heck et al. (2016) focused on the development of sulfonic acid analogues as potential retinoid X receptor (RXR) selective agonists. Their findings suggest that modifications of potent RXR agonists can lead to improved biological selectivity and potency compared to known therapeutics (Heck et al., 2016).

Anti-Angiogenic Activity

Oikawa et al. (1993) discovered that certain synthetic retinoids, including variations of the molecule , exhibited anti-angiogenic effects in vivo. This finding suggests potential therapeutic efficacy in angiogenesis-dependent disorders like solid tumors and psoriasis (Oikawa et al., 1993).

properties

IUPAC Name

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2/c1-22(2)13-14-23(3,4)20-15-17(9-12-19(20)22)6-5-16-7-10-18(11-8-16)21(24)25/h7-12,15H,13-14H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVLOWLEEHYBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438025
Record name 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid

CAS RN

104561-41-3
Record name AGN 190205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104561413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AGN-190205
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSDTYDJDJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

22.6 g (0.06 mole) of diethyl 1-chloro-1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-methylphosphonate (about 85% strength) and 9 g of 4-carboxybenzaldehyde in 190 ml of dry dimethyl sulfoxide were initially taken. 21 g (0.185 mole) of potassium tert.-butylate in 65 ml of dimethyl sulfoxide were added dropwise to the stirred mixture at room temperature. Stirring was continued for 1 hour, after which the reaction mixture was poured onto 1 liter of ice water and acidified with 20% strength sulfuric acid. The resulting precipitate was filtered off under suction, washed with water and recrystallized from isopropanol to give 14 g (70%) of the title compound. Carrying out recrystallization twice more gave 6 g of pure material of melting point 263°-264° C.
Name
diethyl 1-chloro-1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-methylphosphonate
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium tert.-butylate
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
190 mL
Type
solvent
Reaction Step Six
Yield
70%

Synthesis routes and methods II

Procedure details

2.6 g (8 millimoles) of 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzonitrile (Example 1) and 4.6 g of 85% strength potassium hydroxide in 17 ml of n-butanol were refluxed for 1.5 hours. The cooled reaction mixture was dissolved in 100 ml of water and the solution was extracted three times with ether. The aqueous phase was freed from residual ether under reduced pressure and acidified with 2N HCL. The precipitate which had separated out was filtered off under suction, washed with water and dried in a stream of nitrogen. 2.1 g of crude product remained. Recrystallization from isopropanol gave 1.2 g (44%) of the title compound of melting point 252°-256° C., which had a purity of 99.9% according to HPLC (C18 reversed phase; 9:1 acetonitrile/H2O+0.1% of acetic acid; 100 ml/min; tR : 7 min).
Name
4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzonitrile
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid
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4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid
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4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid
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4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid
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4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid
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4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid

Citations

For This Compound
3
Citations
BR Buttrick - 2013 - digital.lib.washington.edu
Vitamin A (retinol) is an essential vitamin that is needed for maintenance of skin and epithelia, immune system, reproduction and regulation of cell cycle and differentiation17, 13, 73. …
Number of citations: 5 digital.lib.washington.edu
DK Ninaber, AM van der Does, PS Hiemstra - JoVE (Journal of Visualized …, 2023 - jove.com
The airway epithelial cell layer forms the first barrier between lung tissue and the outside environment and is thereby constantly exposed to inhaled substances, including infectious …
Number of citations: 1 www.jove.com
TIN Nasser - 2017 - dr.library.brocku.ca
The involvement of retinoic acid (RA) in nervous system regeneration has been well documented, though the precise cellular and molecular mechanisms have not yet been fully …
Number of citations: 2 dr.library.brocku.ca

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